molecular formula C10H21N2O2PS B13736428 Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- CAS No. 141931-13-7

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-

Cat. No.: B13736428
CAS No.: 141931-13-7
M. Wt: 264.33 g/mol
InChI Key: PRAVZMAWLODVDE-OEMAIJDKSA-N
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Description

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of heterocyclic amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the phosphinyl and methylsulfinyl groups. Common synthetic routes include:

    Cycloaddition Reactions: Formation of the piperidine and pyrrolidine rings through cycloaddition reactions.

    Reductive Amination: Introduction of the amine groups using reductive amination.

    Phosphinylation: Addition of the phosphinyl group using phosphinylating agents.

    Sulfoxidation: Introduction of the methylsulfinyl group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes various chemical reactions, including:

    Oxidation: Conversion of the methylsulfinyl group to a sulfone.

    Reduction: Reduction of the phosphinyl group to a phosphine.

    Substitution: Nucleophilic substitution reactions at the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various signaling pathways such as:

    NF-κB Pathway: Inhibition of the NF-κB signaling pathway, leading to reduced inflammation and cancer cell proliferation.

    PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, affecting cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler heterocyclic amine with a six-membered ring.

    Pyrrolidine: A five-membered ring compound similar to the pyrrolidine ring in the target compound.

    Phosphinyl Derivatives: Compounds containing the phosphinyl group.

Uniqueness

Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its combination of piperidine, pyrrolidine, and phosphinyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

141931-13-7

Molecular Formula

C10H21N2O2PS

Molecular Weight

264.33 g/mol

IUPAC Name

1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine

InChI

InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1

InChI Key

PRAVZMAWLODVDE-OEMAIJDKSA-N

Isomeric SMILES

C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2

Canonical SMILES

CS(=O)P(=O)(N1CCCCC1)N2CCCC2

Origin of Product

United States

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